2-[5-(5-bromopyridin-3-yl)-1H-1,2,4-triazol-3-yl]-N-methylacetamide
Overview
Description
2-[5-(5-bromopyridin-3-yl)-1H-1,2,4-triazol-3-yl]-N-methylacetamide is a complex organic compound that features a bromopyridine moiety linked to a triazole ring, which is further connected to an N-methylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(5-bromopyridin-3-yl)-1H-1,2,4-triazol-3-yl]-N-methylacetamide typically involves multiple steps. One common route starts with the bromination of pyridine to obtain 5-bromopyridine. This intermediate is then subjected to a series of reactions to introduce the triazole ring and the N-methylacetamide group. Key reagents and conditions include:
Bromination: Pyridine is treated with bromine in the presence of a catalyst to yield 5-bromopyridine.
Triazole Formation: The bromopyridine is reacted with hydrazine and an appropriate aldehyde to form the triazole ring.
N-Methylacetamide Introduction: The triazole intermediate is then reacted with methylamine and acetic anhydride to introduce the N-methylacetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-[5-(5-bromopyridin-3-yl)-1H-1,2,4-triazol-3-yl]-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: The bromine atom in the pyridine ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives of the triazole and pyridine rings.
Reduction: Reduced forms of the triazole and pyridine rings.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[5-(5-bromopyridin-3-yl)-1H-1,2,4-triazol-3-yl]-N-methylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-[5-(5-bromopyridin-3-yl)-1H-1,2,4-triazol-3-yl]-N-methylacetamide involves its interaction with specific molecular targets. The bromopyridine and triazole rings can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
5-Bromopyridine: A simpler compound with a bromine atom on the pyridine ring.
2-Acetamido-5-amino-3-bromopyridine: Contains an acetamido group and an amino group on the bromopyridine ring.
1-(5-Bromopyridin-2-yl)piperidin-3-ol: Features a piperidine ring attached to the bromopyridine.
Uniqueness
2-[5-(5-bromopyridin-3-yl)-1H-1,2,4-triazol-3-yl]-N-methylacetamide is unique due to its combination of a bromopyridine moiety with a triazole ring and an N-methylacetamide group. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs.
Properties
IUPAC Name |
2-[3-(5-bromopyridin-3-yl)-1H-1,2,4-triazol-5-yl]-N-methylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN5O/c1-12-9(17)3-8-14-10(16-15-8)6-2-7(11)5-13-4-6/h2,4-5H,3H2,1H3,(H,12,17)(H,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGWINRBOESKRLA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=NC(=NN1)C2=CC(=CN=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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